molecular formula C15H12O3 B11716735 1-(3-Oxo-1-propenyl)-2-naphthyl acetate

1-(3-Oxo-1-propenyl)-2-naphthyl acetate

Cat. No.: B11716735
M. Wt: 240.25 g/mol
InChI Key: HRIBAEXLHQETTL-UHFFFAOYSA-N
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Description

1-(3-oxoprop-1-en-1-yl)naphthalen-2-yl acetate is an organic compound that belongs to the class of naphthalene derivatives This compound is characterized by the presence of a naphthalene ring system substituted with an acetate group and a 3-oxoprop-1-en-1-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-oxoprop-1-en-1-yl)naphthalen-2-yl acetate typically involves the reaction of naphthalene derivatives with acetic anhydride and a suitable catalyst. One common method involves the use of piperidine as a catalyst and glacial acetic acid as a solvent. The reaction mixture is stirred and refluxed overnight, followed by purification using silica gel column chromatography .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

1-(3-oxoprop-1-en-1-yl)naphthalen-2-yl acetate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the naphthalene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

1-(3-oxoprop-1-en-1-yl)naphthalen-2-yl acetate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(3-oxoprop-1-en-1-yl)naphthalen-2-yl acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-oxoprop-1-en-1-yl)naphthalen-1-yl acetate
  • 1-(3-oxoprop-1-en-1-yl)naphthalen-2-yl benzoate
  • 1-(3-oxoprop-1-en-1-yl)naphthalen-2-yl methacrylate

Uniqueness

1-(3-oxoprop-1-en-1-yl)naphthalen-2-yl acetate is unique due to its specific substitution pattern on the naphthalene ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as varying degrees of biological activity.

Properties

Molecular Formula

C15H12O3

Molecular Weight

240.25 g/mol

IUPAC Name

[1-(3-oxoprop-1-enyl)naphthalen-2-yl] acetate

InChI

InChI=1S/C15H12O3/c1-11(17)18-15-9-8-12-5-2-3-6-13(12)14(15)7-4-10-16/h2-10H,1H3

InChI Key

HRIBAEXLHQETTL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=C(C2=CC=CC=C2C=C1)C=CC=O

Origin of Product

United States

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